molecular formula C23H24O5 B4604710 2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one

2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one

Cat. No.: B4604710
M. Wt: 380.4 g/mol
InChI Key: OVJWUCZXOCTFEK-JOBJLJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one is a useful research compound. Its molecular formula is C23H24O5 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-bis(2,5-dimethoxybenzylidene)cyclopentanone is 380.16237386 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Blocking Agent

2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, synthesized from 2,5-bis-(3,4-dimethoxybenzyl)cyclopentanone, has been identified as an effective antagonist to the low-dose hypotensive effect of dopamine. This compound potentiates apomorphine-induced stereotypy, suggesting its potential application as a peripheral dopamine blocking agent (Jarboe et al., 1978).

Photodimerisable Co-ordination Polymers

2,5-Bis(2,3-dihydroxybenzylidene)cyclopentanone is photodimerisable and has been utilized in the formation of co-ordination polymers. These polymers exhibit photochemically cross-linkable properties, while some remain photostable (Theocharis, 1987).

Synthesis of Poly(2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide)

This polymer, synthesized from 2,5-bis( p -chlorobenzylidene)cyclopentanone, displays interesting electrical conductivity properties. The synthesized monomer and polymer were extensively characterized, indicating applications in materials science (Abd-Alla & El-Shahawy, 1992).

Mesomorphic Behavior in Liquid Crystals

Homologous series of 2,5-bis(4-alkoxybenzylidene)cyclopentanones have been studied for their mesomorphic properties. These studies reveal the potential application of these compounds in the field of liquid crystal technology (Matsunaga & Miyamoto, 1993).

Spectroscopic Properties for Electronic Applications

A series of 2,5-diarylidene-cyclopentanones, including 2,5-dibenzylidene-cyclopentanone, have been studied for their electronic absorption and fluorescence spectra. These properties indicate potential applications in optoelectronics and photonics (Connors & Ucak-Astarlioglu, 2003).

Luminescent and Time-Resolved Characteristics

The study of spectral, luminescent, and time-resolved characteristics of 2,5-dibenzylidenecyclopentanone derivatives suggests their application in advanced photophysical processes and materials science (Zakharova et al., 2017).

Optical Second-Harmonic Generation

Bis(benzylidene)cycloalkanone derivatives have been identified to significantly enhance second-harmonic generation, making them suitable for nonlinear optical applications (Kawamata et al., 1992).

Scientific Research Applications of 2,5-Bis(2,5-Dimethoxybenzylidene)Cyclopentanone

Dopamine Blocking Agent

2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, synthesized using 2,5-bis-(3,4-dimethoxybenzyl)cyclopentanone, has been identified as an effective antagonist to the low-dose hypotensive effect of dopamine, highlighting its potential as a peripheral dopamine blocking agent (Jarboe et al., 1978).

Photochemically Cross-Linkable Co-ordination Polymers

2,5-Bis(2,3-dihydroxybenzylidene)cyclopentanone, a derivative, shows photochemically cross-linkable properties in coordination polymers, suggesting applications in materials science and photodimerization research (Theocharis, 1987).

Polymer Synthesis and Electrical Conductivity

Poly[2,5-bis(m-nitrobenzylidene)-cyclopentanone sulphide], synthesized from a derivative, exhibits notable electrical conductivity, indicating its potential use in polymer science and electronics (Abd-Alla & El-Shahawy, 1992).

Mesomorphic Properties in Liquid Crystals

Studies on 2,5-bis(4-alkoxybenzylidene)cyclopentanones demonstrate significant mesomorphic properties, relevant for the development of liquid crystal technology (Matsunaga & Miyamoto, 1993).

Spectroscopic Applications

The electronic absorption and fluorescence spectra of a series of 2,5-diarylidene-cyclopentanones, including derivatives, have been characterized, suggesting applications in spectroscopy and optoelectronics (Connors & Ucak-Astarlioglu, 2003).

Luminescent and Time-Resolved Characteristics

The spectral, luminescent, and time-resolved characteristics of 2,5-dibenzylidenecyclopentanone derivatives indicate potential uses in advanced photophysical processes and luminescent materials (Zakharova et al., 2017).

Optical Second-Harmonic Generation

Certain bis(benzylidene)cycloalkanone derivatives exhibit enhanced second-harmonic generation (SHG), suggesting applications in nonlinear optics and photonics (Kawamata et al., 1992).

Properties

IUPAC Name

(2E,5E)-2,5-bis[(2,5-dimethoxyphenyl)methylidene]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O5/c1-25-19-7-9-21(27-3)17(13-19)11-15-5-6-16(23(15)24)12-18-14-20(26-2)8-10-22(18)28-4/h7-14H,5-6H2,1-4H3/b15-11+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJWUCZXOCTFEK-JOBJLJCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2CCC(=CC3=C(C=CC(=C3)OC)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one
Reactant of Route 2
Reactant of Route 2
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one
Reactant of Route 3
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one
Reactant of Route 4
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one
Reactant of Route 5
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one
Reactant of Route 6
2,5-Bis[(2,5-dimethoxyphenyl)methylene]cyclopentan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.